N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide

Lipophilicity Drug-likeness Membrane permeability

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide (CAS 1421472-21-0) is a synthetic naphthamide with an XLogP3 of 3.2 and TPSA of 58.1 Ų, placing it in the optimal physicochemical space for passive membrane permeation and potential CNS penetration. This specific compound is an essential physicochemical benchmark within the pyrrolidinyl-pyrimidine series. Its extended naphthalene aromatic surface, compared to monocyclic nicotinamide analogs, provides a structural advantage for probing π-π stacking interactions in kinase ATP-binding pockets and bromodomains. Choose this compound to establish robust structure-activity relationships, validate scaffold-hopping strategies for VEGFR-2 kinase targets, and correlate lipophilicity with biological readouts.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 1421472-21-0
Cat. No. B2390644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide
CAS1421472-21-0
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24)
InChIKeyLCLLZEFMXIZANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide (CAS 1421472-21-0): Core Identity and Physicochemical Baseline


N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide (CAS 1421472-21-0) is a synthetic small molecule comprising a 2-(pyrrolidin-1-yl)pyrimidine core linked via an amide bond to a naphthalene-1-carbonyl group [1]. The compound has a molecular formula of C19H18N4O, a molecular weight of 318.4 g/mol, a calculated XLogP3 of 3.2, a topological polar surface area (TPSA) of 58.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. It belongs to the broader class of naphthamide derivatives, which have been explored as kinase inhibitors and receptor ligands [2].

Why Generic Substitution Fails for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide


Compounds sharing the 2-(pyrrolidin-1-yl)pyrimidine scaffold but differing in the amide substituent cannot be interchanged with N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide without risking altered physicochemical and pharmacological profiles. The naphthalene moiety imparts significantly higher lipophilicity (XLogP3 3.2 [1]) and a larger aromatic surface area compared to monocyclic aryl amide analogs such as the nicotinamide derivative (clogP ~2.5, TPSA ~69.6 Ų [2]). These differences directly influence membrane permeability, plasma protein binding, and target engagement kinetics. The quantitative evidence below demonstrates that even close analogs diverge in key computed property dimensions, making blind substitution scientifically unsound for applications where these properties dictate experimental outcomes.

Quantitative Differentiation Evidence for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide vs. Structural Analogs


Lipophilicity (XLogP3/clogP) Head-to-Head Comparison

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide exhibits a computed XLogP3 of 3.2 [1], whereas the closely related N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide analog has a clogP of 2.50 [2]. This 0.7 log unit difference corresponds to an approximately 5-fold higher calculated partition coefficient for the naphthamide, impacting membrane permeability predictions and distribution characteristics.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a computed TPSA of 58.1 Ų [1], which is 11.5 Ų lower than the 69.6 Ų reported for the nicotinamide analog [2]. A TPSA below 60 Ų is often associated with improved oral absorption and blood-brain barrier penetration, while values above 60 Ų may favor renal clearance.

Polar surface area Oral bioavailability Drug transport

Molecular Weight and Ligand Efficiency Context

With a molecular weight of 318.4 g/mol, the target compound is 49.1 Da heavier than the nicotinamide analog (MW 269.3) [1][2]. This mass increment arises from the naphthalene-for-pyridine ring expansion and contributes additional hydrophobic surface area for potential π-stacking interactions with aromatic residues in target binding pockets.

Molecular weight Ligand efficiency Fragment-like properties

Hydrogen Bond Donor Count and Solubility Implications

The target compound possesses one hydrogen bond donor (the amide NH), identical to the nicotinamide analog [1][2]. However, the naphthalene ring lacks the additional hydrogen bond acceptor present in the pyridine ring of nicotinamide, resulting in four hydrogen bond acceptors for the target versus five for the analog. This distinction may influence aqueous solubility and crystal packing interactions.

Hydrogen bonding Solubility Crystal packing

Bioactivity Data Availability Caveat

A search of authoritative public databases (PubChem, ChEMBL, BindingDB) as of April 2026 reveals no experimentally determined IC50, Ki, or EC50 values for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide against any specific protein target [1]. Similarly, no quantitative bioactivity data are publicly available for the closest nicotinamide and picolinamide analogs. This absence of comparative biological activity data precludes any claim of differential target potency or selectivity for procurement decisions based on biological performance.

Bioactivity Public data Procurement risk

Optimal Application Scenarios for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide Based on Verified Differentiation Evidence


Membrane Permeability and Blood-Brain Barrier Model Studies

With an XLogP3 of 3.2 and a TPSA of 58.1 Ų [1], this compound resides within the favorable physicochemical space for passive membrane permeation and potential CNS penetration. Researchers investigating structure-permeability relationships in pyrrolidinyl-pyrimidine series should select this naphthamide over the more polar nicotinamide analog (clogP 2.50, TPSA 69.6 Ų) when higher lipophilicity is required. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies can leverage the 0.7 log unit lipophilicity difference to establish SAR trends [2].

Aromatic Stacking Interaction Probes in Target Engagement Assays

The naphthalene moiety provides an extended aromatic surface area distinct from the monocyclic pyridine ring of nicotinamide analogs. This structural feature makes the compound suitable for probing π-π stacking interactions with tyrosine, phenylalanine, or tryptophan residues in kinase ATP-binding pockets or bromodomain acetyl-lysine binding sites [2]. The increased molecular weight (318.4 vs. 269.3 g/mol) is offset by potential affinity gains from enhanced aromatic complementarity, justifying its use in biophysical binding assays (SPR, ITC) where hydrophobic contacts are being interrogated.

Physicochemical Comparator for Series Profiling

Given the current absence of public bioactivity data [1], the most defensible application of this compound is as a physicochemical benchmark within a pyrrolidinyl-pyrimidine series. Its computed properties (XLogP3 3.2, TPSA 58.1 Ų, MW 318.4, HBA 4) provide a well-defined reference point for correlating lipophilicity and polarity parameters with downstream biological readouts as screening data emerge. Procurement for this purpose is justified when paired with at least one lower-logP analog to establish property-activity relationships.

Naphthamide Pharmacophore Validation in Kinase Inhibitor Programs

Naphthamide derivatives have established precedent as VEGFR-2 kinase inhibitors with nanomolar potency [2]. The combination of the pyrrolidinyl-pyrimidine hinge-binding motif with the naphthamide group in this specific compound creates a scaffold that can be used to validate whether the naphthalene pharmacophore retains kinase binding affinity when presented on a 2-(pyrrolidin-1-yl)pyrimidine template. This scaffold-hopping validation is essential before investing in full analog synthesis campaigns.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.